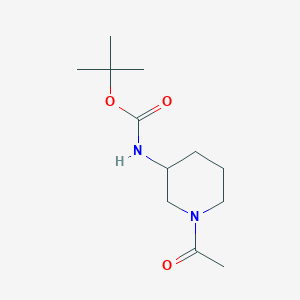
tert-butyl (1-acetyl-3-piperidinyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “tert-butyl (1-acetyl-3-piperidinyl)carbamate” is a derivative of tert-butyl carbamate, which is a type of carbamate ester. Carbamate esters are organic compounds that are derived from carbamic acid and are often used in pharmaceuticals and pesticides .
Synthesis Analysis
The synthesis of tert-butyl carbamates, such as the one you’re asking about, typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . This reaction results in the formation of a Boc-protected amine, a common intermediate in the synthesis of many pharmaceuticals .Molecular Structure Analysis
The molecular structure of “this compound” would likely include a piperidine ring, a common structural motif in many pharmaceuticals . The tert-butyl carbamate group would be attached to one of the nitrogen atoms in the piperidine ring .Chemical Reactions Analysis
In general, tert-butyl carbamates are stable towards most nucleophiles and bases . They can be cleaved under acidic conditions to yield the free amine and tert-butyl alcohol .Mechanism of Action
Target of Action
Tert-butyl (1-acetyl-3-piperidinyl)carbamate is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological processes .
Pharmacokinetics
It’s known that the compound should be stored under inert gas at 2–8 °c .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities .
Advantages and Limitations for Lab Experiments
Tacrine has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. Additionally, it is relatively easy to synthesize and is readily available. However, one limitation is that it has been shown to have a number of side effects, including liver toxicity and gastrointestinal problems. Additionally, it has a relatively short half-life, which can limit its effectiveness.
Future Directions
There are a number of future directions for research on tert-butyl (1-acetyl-3-piperidinyl)carbamate. One area of research is the development of new and more effective acetylcholinesterase inhibitors. Additionally, researchers are exploring the use of this compound in combination with other drugs for the treatment of Alzheimer's disease. Finally, researchers are exploring the use of this compound in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease.
Synthesis Methods
Tacrine can be synthesized through a multi-step process starting with the reaction of piperidine with acetyl chloride to form N-acetyl piperidine. This intermediate is then reacted with tert-butyl carbamate to form the final product, tert-butyl (1-acetyl-3-piperidinyl)carbamate.
Scientific Research Applications
Tacrine has been extensively studied for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit the breakdown of acetylcholine, a neurotransmitter that is important for memory and cognitive function. By inhibiting the breakdown of acetylcholine, tert-butyl (1-acetyl-3-piperidinyl)carbamate can increase the levels of this neurotransmitter in the brain, which can improve cognitive function and memory.
properties
IUPAC Name |
tert-butyl N-(1-acetylpiperidin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-9(15)14-7-5-6-10(8-14)13-11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOQNVCQLLARFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(3,4-difluorophenoxy)-3-pyridinyl]-N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]methanamine](/img/structure/B6103373.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(3-methyl-1-piperidinyl)nicotinamide](/img/structure/B6103394.png)
![ethyl 7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6103403.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-2,3-dimethylbenzamide](/img/structure/B6103411.png)
![(7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone](/img/structure/B6103422.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B6103424.png)
![6-methyl-3-[(4-methylbenzyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6103430.png)
![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B6103435.png)
![2-[(4-chlorophenyl)thio]-N-(2-ethyl-4-iodophenyl)acetamide](/img/structure/B6103445.png)
![[1-(2,1,3-benzoxadiazol-4-ylmethyl)-3-piperidinyl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B6103457.png)
![N'-[1-(4-hydroxyphenyl)ethylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B6103458.png)
![5-[(5-isoquinolinyloxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6103466.png)
![7-(4-isopropylbenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6103468.png)
![N-[(2-methyl-4-quinolinyl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B6103483.png)